3-[(4-Fluorophenyl)sulfonyl]propanenitrile
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Overview
Description
3-[(4-Fluorophenyl)sulfonyl]propanenitrile is an organic compound with the molecular formula C9H8FNO2S and a molecular weight of 213.23 g/mol It is characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of solvents like dichloromethane or acetonitrile to dissolve the reactants and control the reaction temperature .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfonyl]propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. The fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfonyl]propanenitrile
- 3-[(4-Bromophenyl)sulfonyl]propanenitrile
- 3-[(4-Methylphenyl)sulfonyl]propanenitrile
Uniqueness
3-[(4-Fluorophenyl)sulfonyl]propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUZTXMDDQGYQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406284 |
Source
|
Record name | 3-[(4-fluorophenyl)sulfonyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-73-3 |
Source
|
Record name | 3-[(4-fluorophenyl)sulfonyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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